molecular formula C10H22N2 B3069913 [(1-Isobutylpiperidin-3-yl)methyl]amine CAS No. 1000416-60-3

[(1-Isobutylpiperidin-3-yl)methyl]amine

Cat. No. B3069913
CAS RN: 1000416-60-3
M. Wt: 170.3 g/mol
InChI Key: AFYKCTGWHMTWLK-UHFFFAOYSA-N
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Description

“[(1-Isobutylpiperidin-3-yl)methyl]amine” is a chemical compound that can be found in various chemical databases . It is often used as a building block in the synthesis of other organic compounds .


Synthesis Analysis

Piperidine derivatives, such as “[(1-Isobutylpiperidin-3-yl)methyl]amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “[(1-Isobutylpiperidin-3-yl)methyl]amine” can be found in various chemical databases . It is a complex structure that requires advanced knowledge in chemistry to fully understand.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial for the synthesis of biologically active piperidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1-Isobutylpiperidin-3-yl)methyl]amine” can be found in various chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including IBPM, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceuticals. IBPM’s unique piperidine ring can be functionalized to enhance drug efficacy, selectivity, and bioavailability. For instance, it can be incorporated into antipsychotic agents, analgesics, or antiviral drugs .

Mechanism of Action

The mechanism of action of piperidine derivatives is complex and varies depending on the specific derivative and its application . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Future Directions

Piperidines, including “[(1-Isobutylpiperidin-3-yl)methyl]amine”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

[1-(2-methylpropyl)piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYKCTGWHMTWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Isobutylpiperidin-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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